24-Homo Calcitriol-d6 chemical structure and properties
24-Homo Calcitriol-d6 chemical structure and properties
Chemical Structure, Properties, and Analytical Applications [1]
Executive Summary
24-Homo Calcitriol-d6 (also known as MC 1127-d6 or 24-homo-1,25-dihydroxyvitamin D3-d6) is the stable isotope-labeled analog of 24-homo calcitriol.[1][2][3][4][5] It serves as a critical Internal Standard (IS) in the quantitative analysis of vitamin D analogs via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The parent compound, 24-Homo Calcitriol , is a synthetic vitamin D analog modified by the insertion of a methylene group at the C-24 position. This structural modification ("homologation") fundamentally alters the Structure-Activity Relationship (SAR), resulting in a compound that retains potent antiproliferative and differentiation-inducing effects while exhibiting significantly reduced calcemic toxicity compared to the natural hormone, 1,25-dihydroxyvitamin D3 (Calcitriol).
This guide details the physicochemical properties, mechanistic basis, and experimental protocols for utilizing 24-Homo Calcitriol-d6 in advanced pharmaceutical research.
Part 1: Chemical Identity & Physicochemical Properties
Structural Definition
The "d6" designation indicates the replacement of six hydrogen atoms with deuterium isotopes, typically located on the terminal methyl groups (C-26 and C-27) of the side chain. This mass shift (+6 Da) allows for spectral differentiation from the non-labeled analyte while maintaining identical chromatographic behavior.
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Parent Compound: 24-Homo-1,25-dihydroxyvitamin D3 (MC 1127)[1][2][6][7]
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Modification: Side chain elongation (C24a insertion) + Deuterium labeling.
Quantitative Data Table
| Property | Specification |
| Chemical Name | 24-Homo-1,25-dihydroxyvitamin D3-d6 |
| Synonyms | MC 1127-d6; 24-Homo Calcitriol-d6 |
| Molecular Formula | C₂₈H₄₀D₆O₃ |
| Molecular Weight | ~436.70 g/mol (Parent: 430.[2]66) |
| CAS Number | 103656-40-2 (Parent); d6 form is custom synthesized |
| Solubility | Soluble in Ethanol, DMSO, DMF. Practically insoluble in water. |
| Appearance | White to off-white solid |
| Stability | Light and temperature sensitive (Store at -80°C, protected from light) |
| Purity | Isotopic Purity ≥ 99% deuterated forms |
Part 2: Mechanistic Insight & Biological Context
The "Homo" Modification: Structure-Activity Relationship (SAR)
The insertion of a methylene group at carbon 24 (24-homologation) is a strategic medicinal chemistry modification.
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Selectivity: The extended side chain alters the ligand's conformation within the Vitamin D Receptor (VDR) ligand-binding pocket.
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Outcome: This modification often leads to a separation of activities:
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Differentiation: Retained or enhanced (approx. 10-fold higher in HL-60 cells compared to calcitriol).[8]
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Calcemic Activity: Significantly reduced.
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Metabolic Stability: The modification hinders the standard catabolic action of CYP24A1 (24-hydroxylase), potentially prolonging the half-life of the active drug.
Signaling & Metabolism Pathway
The following diagram illustrates the differential pathway of 24-Homo Calcitriol compared to natural Calcitriol, highlighting the metabolic resistance and VDR activation.
Figure 1: Mechanism of Action. The 24-homo modification allows robust VDR-mediated differentiation while minimizing calcemic side effects and resisting CYP24A1 degradation.
Part 3: Analytical Workflow (LC-MS/MS)
Role as Internal Standard
In pharmacokinetic (PK) and metabolic stability studies, 24-Homo Calcitriol-d6 is added to biological matrices (plasma, serum, cell lysate) prior to extraction. It corrects for:
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Extraction Efficiency: Variations in recovery during Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE).
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Matrix Effects: Ion suppression or enhancement in the ESI source.
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Retention Time Shift: Ensuring accurate peak identification.
Experimental Protocol: Quantification in Plasma
Objective: Quantify 24-Homo Calcitriol using the d6 analog as an internal standard.
Step 1: Sample Preparation (LLE)
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Aliquot: Transfer 100 µL of plasma into a borosilicate glass tube.
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Spike IS: Add 10 µL of 24-Homo Calcitriol-d6 working solution (e.g., 50 ng/mL in EtOH). Vortex for 10 sec.
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Protein Precipitation: Add 200 µL Acetonitrile. Vortex for 1 min.
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Extraction: Add 1 mL Hexane:Ethyl Acetate (9:1 v/v). Vortex vigorously for 5 min.
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Separation: Centrifuge at 3000 x g for 10 min at 4°C.
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Drying: Transfer the supernatant (organic layer) to a new tube and evaporate to dryness under N₂ stream at 35°C.
Step 2: Derivatization (PTAD)
Vitamin D analogs have low ionization efficiency. Derivatization with PTAD (4-phenyl-1,2,4-triazoline-3,5-dione) is standard to enhance sensitivity.
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Reconstitute: Dissolve dried residue in 50 µL Acetonitrile.
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React: Add 50 µL of PTAD solution (0.5 mg/mL in Acetonitrile).
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Incubate: Room temperature for 30 minutes (protect from light).
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Quench: Add 10 µL water to quench excess reagent. Transfer to autosampler vial.
Step 3: LC-MS/MS Parameters
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Column: C18 Reverse Phase (e.g., Kinetex 2.6 µm C18, 50 x 2.1 mm).
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Mobile Phase:
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A: 0.1% Formic Acid in Water + 2mM Ammonium Formate.
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B: 0.1% Formic Acid in Methanol.
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Gradient: 50% B to 95% B over 5 mins.
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Ionization: ESI Positive Mode.
MRM Transitions (Theoretical)
Since 24-Homo Calcitriol-d6 is a specialized standard, transitions are derived from the PTAD-adduct mass shifts.
| Analyte | Precursor Ion (Q1) [M+PTAD+H]⁺ | Product Ion (Q3) | Note |
| 24-Homo Calcitriol (Target) | 606.4 | 298.1 | PTAD Fragment |
| 24-Homo Calcitriol-d6 (IS) | 612.4 | 298.1 | Mass Shift +6 |
Note: Underivatized analysis is possible but less sensitive. Underivatized transitions would be [M+H-H₂O]⁺: 413.3 (Target) and 419.3 (IS).
Analytical Workflow Diagram
Figure 2: Step-by-step LC-MS/MS workflow for the quantification of 24-Homo Calcitriol using the d6 internal standard.
References
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Perlman, K., et al. (1990).[8] "24-homologated 1,25-dihydroxyvitamin D3 compounds: separation of calcium and cell differentiation activities."[8] Biochemistry.
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ClearSynth. (n.d.). "24-Homo Calcitriol-d6 Product Data." ClearSynth Catalog.
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Pharmaffiliates. (n.d.). "24-Homo Calcitriol-d6 Reference Standard." Pharmaffiliates Analytics.
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Santa Cruz Biotechnology. (n.d.). "24-Homo calcitriol (MC 1127) Product Sheet." SCBT. [2][6]
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Jones, G., et al. (2014). "Metabolism and Catabolism of Vitamin D, Its Metabolites and Clinically Relevant Analogs." Frontiers in Physiology. (Context on CYP24A1 metabolism of analogs).
Sources
- 1. Chemsky (shanghai) International Co.,Ltd 제품 목록-사서함-페이지 43-Chemicalbook [chemicalbook.com]
- 2. 24-Homo-1,25-dihydroxyvitamin D3 | C28H46O3 | CID 9547481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. clearsynth.com [clearsynth.com]
- 4. clearsynth.com [clearsynth.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. calcite suppliers USA [americanchemicalsuppliers.com]
- 7. 24-Homo calcitriol | CAS 103656-40-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. 24-homologated 1,25-dihydroxyvitamin D3 compounds: separation of calcium and cell differentiation activities - PubMed [pubmed.ncbi.nlm.nih.gov]
